

A Comparative Spectroscopic Analysis of Synthesized versus Commercial Methyl 4-cyanobenzoate

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Compound of Interest

Compound Name: *Methyl 4-cyanobenzoate*

Cat. No.: *B141460*

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For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a detailed spectroscopic comparison of laboratory-synthesized **Methyl 4-cyanobenzoate** against a commercial standard, offering insights into potential impurities and validation techniques.

This comparison utilizes key analytical methods: Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented for the synthesized sample is representative of a typical laboratory preparation, highlighting common impurities that may arise.

Spectroscopic Data Comparison

The following tables summarize the quantitative spectroscopic data for both the commercial and synthesized **Methyl 4-cyanobenzoate**.

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Commercial Methyl 4-cyanobenzoate	Synthesized Methyl 4-cyanobenzoate
Chemical Shift (δ) ppm	Multiplicity
8.12	Doublet (d)
7.73	Doublet (d)
3.94	Singlet (s)
-	-

Table 2: ^{13}C NMR Data (101 MHz, CDCl_3)

Commercial Methyl 4-cyanobenzoate	Synthesized Methyl 4-cyanobenzoate
Chemical Shift (δ) ppm	Assignment
165.4	$\text{C}=\text{O}$
133.9	Ar-C
132.2	Ar-C
130.1	Ar-C
118.0	Ar-C
117.4	$-\text{C}\equiv\text{N}$
52.7	$-\text{OCH}_3$
-	-

Table 3: IR Spectroscopy Data (cm^{-1})

Commercial Methyl 4-cyanobenzoate	Synthesized Methyl 4-cyanobenzoate
Wavenumber (cm ⁻¹)	Assignment
~3000	Ar C-H stretch
2230	-C≡N stretch
1725	C=O stretch (ester)
1280	C-O stretch
-	-
-	-

Table 4: Mass Spectrometry Data (ESI-MS)

Commercial Methyl 4-cyanobenzoate	Synthesized Methyl 4-cyanobenzoate
m/z	Assignment
162.1	[M+H] ⁺
-	-

The synthesized sample exhibits signals corresponding to the starting material, 4-cyanobenzoic acid, a common impurity if the reaction does not go to completion or if purification is incomplete. This is evidenced by the broad peak in the ¹H NMR spectrum, the additional carbonyl signal in the ¹³C NMR spectrum, and the characteristic broad O-H and distinct C=O stretches in the IR spectrum.

Experimental Protocols

Synthesis of **Methyl 4-cyanobenzoate** (Fischer Esterification)

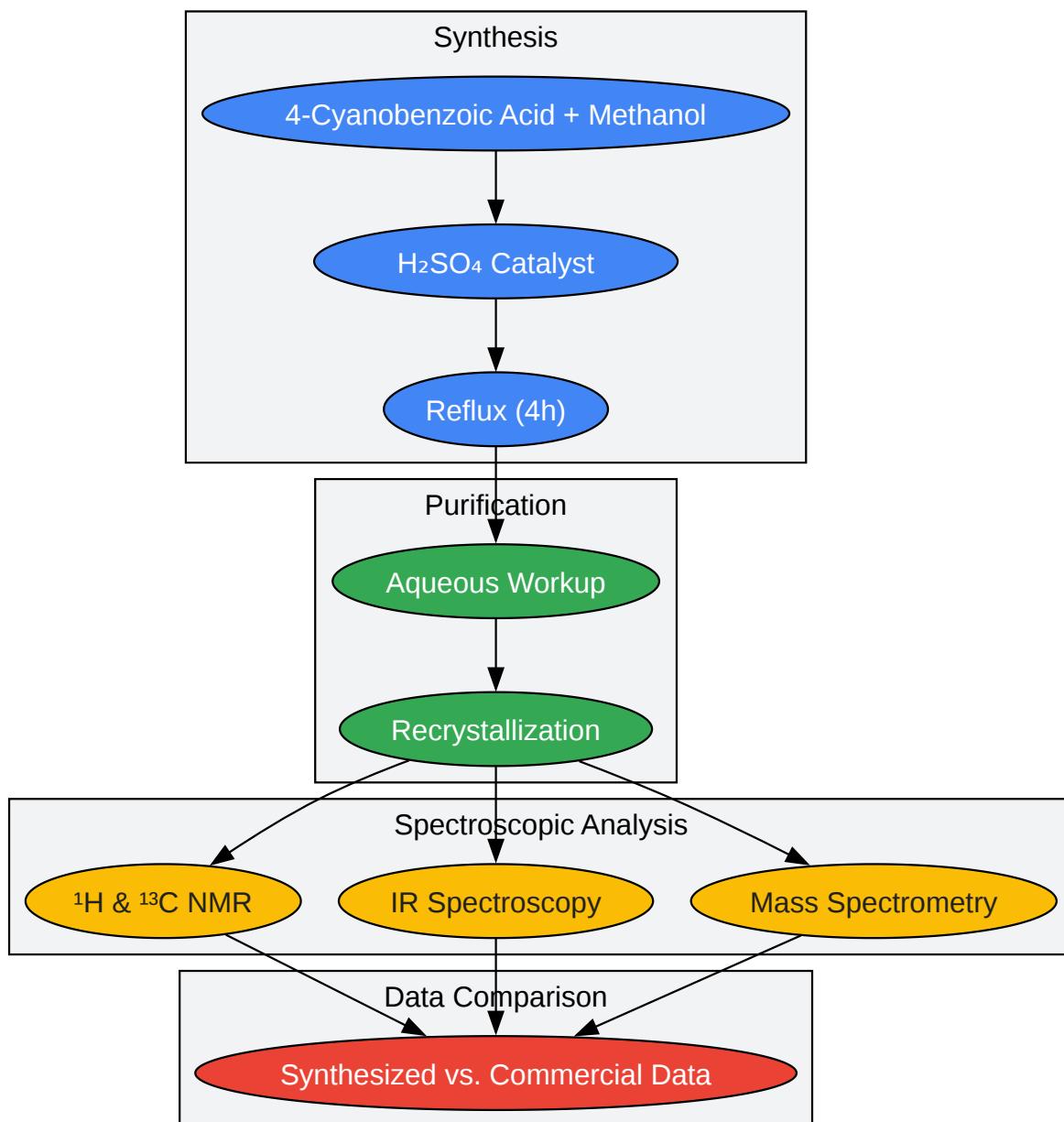
- Reaction Setup: In a round-bottom flask, 5.0 g of 4-cyanobenzoic acid was dissolved in 50 mL of methanol.

- Catalyst Addition: 1 mL of concentrated sulfuric acid was slowly added to the solution while stirring.
- Reflux: The mixture was heated to reflux for 4 hours.
- Workup: The reaction mixture was cooled to room temperature and the excess methanol was removed under reduced pressure. The residue was dissolved in 50 mL of ethyl acetate and washed sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
- Drying and Purification: The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was evaporated to yield the crude product. The crude product was then purified by recrystallization from a mixture of hexane and ethyl acetate.

Spectroscopic Analysis

- ^1H and ^{13}C NMR: Spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- IR Spectroscopy: Spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples were analyzed as a thin film on a KBr plate.
- Mass Spectrometry: Electrospray ionization (ESI) mass spectra were recorded on a time-of-flight (TOF) mass spectrometer.

Experimental Workflow

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Caption: Workflow for synthesis, purification, and analysis.

This guide demonstrates the importance of thorough spectroscopic analysis in chemical synthesis. While the synthesized **Methyl 4-cyanobenzoate** is largely the desired product, trace impurities from the starting material are detectable. For applications in sensitive fields like drug development, such impurities could have significant consequences, underscoring the need for rigorous quality control.

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